3-(1,3-benzodioxol-5-yl)cyclopropane-1,1,2,2-tetracarbonitrile
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Description
The compound “3-(1,3-benzodioxol-5-yl)cyclopropane-1,1,2,2-tetracarbonitrile” is a complex organic molecule. It contains a 1,3-benzodioxol-5-yl group (a benzene ring fused with a 1,3-dioxole ring) attached to a cyclopropane ring, which is further substituted with four cyano (-CN) groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol-5-yl group, the cyclopropane ring, and the four cyano groups. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not available due to the lack of studies on this specific compound .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)cyclopropane-1,1,2,2-tetracarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O2/c15-4-13(5-16)12(14(13,6-17)7-18)9-1-2-10-11(3-9)20-8-19-10/h1-3,12H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDFUKJABNHFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C3(C#N)C#N)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294881 |
Source
|
Record name | 1,1,2,2-cyclopropanetetracarbonitrile, 3-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23767-75-1 |
Source
|
Record name | NSC98488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,2,2-cyclopropanetetracarbonitrile, 3-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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